A-317491 sodium salt hydrate
Description
Overview of Adenosine (B11128) Triphosphate (ATP) as a Neurotransmitter and Neuromodulator in Research
Adenosine triphosphate (ATP), renowned for its fundamental role as the primary energy currency in cells, also functions as a critical extracellular signaling molecule. uiuc.edunih.govnih.gov It acts as a neurotransmitter and neuromodulator in a wide array of neuronal types within both the central and peripheral nervous systems. frontiersin.orgresearchgate.net The concept of ATP as a signaling molecule was initially met with skepticism but is now a well-established principle in neuroscience. frontiersin.org
ATP is released from various cell types, including neurons and glial cells, in an activity-dependent manner or in response to cellular stress, such as injury, inflammation, or hypoxia. frontiersin.orgresearchgate.net Once in the extracellular space, ATP can directly activate P2 receptors or be broken down by ecto-nucleotidases into metabolites like adenosine, which in turn activates P1 receptors. nih.govfrontiersin.org This purinergic signaling cascade is integral to a vast range of physiological processes. In the nervous system, ATP is involved in synaptic transmission, the modulation of neurotransmitter release, and communication between neurons and glial cells. frontiersin.orgexplorationpub.comcambridge.org It plays a role in everything from muscle contraction and inflammatory responses to taste signal transduction. uiuc.edudovepress.com Research has identified ATP as a cotransmitter with other classic neurotransmitters, such as noradrenaline in sympathetic nerves, where it mediates fast initial responses. cambridge.orgnih.gov
Classification and Subtypes of P2X Receptors in Biological Systems
Purinergic receptors are broadly divided into two main families: the G protein-coupled P2Y receptors and the ligand-gated ion channel P2X receptors. uiuc.edunih.gov The P2X receptor family consists of seven distinct subunits, designated P2X1 through P2X7, which are encoded by separate genes. uiuc.edunih.govnih.gov These subunits can assemble into trimeric structures to form functional ion channels. frontiersin.org
These channels can be either homomeric, consisting of three identical subunits (e.g., P2X1, P2X3, P2X4, P2X7), or heteromeric, composed of different subunits (e.g., P2X2/3, P2X1/5, P2X4/6). frontiersin.orgpnas.orgwikipedia.org The P2X6 subunit does not appear to form functional homomeric channels, and the P2X7 subunit does not typically form heteromers. frontiersin.org Upon binding extracellular ATP, these non-selective cation channels open, allowing the influx of sodium (Na+) and calcium (Ca2+), which leads to cell membrane depolarization and the initiation of downstream signaling events. dovepress.comnih.gov
The various P2X receptor subtypes exhibit distinct pharmacological properties, gating kinetics, and tissue distribution. pnas.org For instance, P2X1 and P2X3 receptors desensitize rapidly upon prolonged exposure to ATP, while subtypes like P2X2 and P2X4 desensitize more slowly. nih.govpnas.org This diversity in subtypes and their potential for forming various heteromeric combinations allows for a wide range of functional responses to ATP signaling throughout the body. frontiersin.org
Physiological Roles of P2X3 and P2X2/3 Receptors in Sensory Nerves and Other Tissues
P2X3 and P2X2/3 receptors are prominently expressed on sensory afferent neurons, particularly the small-diameter neurons of the dorsal root ganglia (DRG) that are crucial for transmitting sensory information, including pain. nih.govpnas.orgfrontiersin.orgnih.gov The activation of these receptors by ATP, which can be released from damaged tissues or sympathetic nerves, plays a significant role in nociceptive signaling. frontiersin.orgscispace.comresearchgate.net
Key physiological roles include:
Pain Sensation: Both P2X3 and P2X2/3 receptors are key mediators of pain sensation. frontiersin.org Their activation contributes to the development of hyperalgesia (an increased sensitivity to pain) and allodynia (pain in response to a normally non-painful stimulus) in preclinical models of inflammatory and neuropathic pain. nih.govscispace.com Studies using P2X3 knockout mice have shown a reduced sensitivity to noxious chemical stimuli. nih.gov
Visceral Function: These receptors are involved in the sensory transduction of various visceral organs. In the urinary bladder, they are expressed on afferent nerves in the sub-urothelium and are believed to contribute to the sensation of bladder fullness. scispace.comnih.gov This makes them a target for conditions like overactive bladder. frontiersin.org They are also implicated in the function of the digestive system. frontiersin.org
Cough Reflex: P2X3 receptors are found on vagal afferent nerves in the airways and are involved in mediating the cough reflex. frontiersin.orgscispace.com Elevated ATP levels in the lungs during pathological conditions can sensitize these neurons, leading to chronic cough. scispace.com
Taste Sensation: The P2X2/3 heteromer, in particular, has been implicated in taste signaling. researchgate.net
Exercise Pressor Reflex: Research in animal models suggests that P2X2/3 and P2X3 receptors contribute to the metabolic component of the exercise pressor reflex, which is activated by thin fiber afferents in contracting muscle. physiology.org
The two receptor forms have distinct desensitization kinetics: homomeric P2X3 receptors desensitize very rapidly, while the heteromeric P2X2/3 receptors exhibit a much slower desensitization profile. pnas.orgfrontiersin.org This difference in kinetics suggests they may play different roles in processing acute versus sustained ATP signals.
Rationale for Targeting P2X3 and P2X2/3 Receptors in Preclinical Research
The highly localized expression of P2X3 and P2X2/3 receptors on sensory nerves makes them an attractive target for therapeutic intervention, particularly for chronic pain conditions. nih.govpnas.orgfrontiersin.org The rationale for targeting these specific receptors in preclinical research is multifaceted:
Specificity in Pain Pathways: Since P2X3-containing receptors are key modulators of nociceptive signals, blocking them offers a direct way to inhibit pain transmission at its origin in the peripheral nervous system. researchgate.netnih.gov This peripheral action is advantageous as it may avoid the central nervous system side effects, such as sedation, commonly associated with other classes of analgesics. frontiersin.org
Role in Chronic Pain States: The expression of P2X3 receptors can be upregulated in DRG neurons and the spinal cord following nerve injury. pnas.orgnih.gov This upregulation is believed to contribute to the heightened pain states seen in chronic inflammatory and neuropathic pain, making receptor antagonists particularly relevant for these conditions. nih.govpnas.org
Broad Therapeutic Potential: Beyond pain, the involvement of these receptors in other sensory pathways provides a rationale for investigating their antagonists in a range of other conditions. Preclinical and clinical studies have explored their potential for treating bladder pain, overactive bladder, and chronic cough. frontiersin.orgscispace.comnih.gov
Validation in Preclinical Models: The development of selective antagonists, such as A-317491, has allowed researchers to validate the role of these receptors in various animal models of pain and disease. nih.govnih.gov For example, A-317491 has been shown to effectively reduce thermal hyperalgesia and mechanical allodynia in rat models of chronic inflammatory and neuropathic pain. nih.govpnas.org
A-317491 Sodium Salt Hydrate (B1144303): Compound Profile
A-317491 is a potent and selective, non-nucleotide antagonist of P2X3 and P2X2/3 receptors. nih.govmedchemexpress.com Its development provided a crucial tool for investigating the physiological roles of these specific purinergic receptors. nih.gov
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | (S)-5-((3-phenoxybenzyl)(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)benzene-1,2,4-tricarboxylic acid, sodium salt hydrate | medchemexpress.com |
| Molecular Formula | C₃₃H₂₉NNaO₉ | medchemexpress.commedchemexpress.com |
| Molecular Weight | 606.57 g/mol | medchemexpress.comnih.gov |
| Appearance | White to off-white solid | medchemexpress.com |
| Solubility | Soluble in water (15 mg/mL) | sigmaaldrich.comsigmaaldrich.com |
This table is interactive. You can sort and filter the data.
Receptor Binding Affinity and Selectivity
A-317491 demonstrates high affinity for both human and rat P2X3 and P2X2/3 receptors. It is a competitive antagonist, meaning it binds to the same site as the natural ligand, ATP. pnas.orgacs.org A key feature of this compound is its high selectivity for P2X3-containing receptors over other P2 receptor subtypes and a wide range of other neurotransmitter receptors and ion channels. nih.govmedchemexpress.com
| Receptor Target | Kᵢ (nM) | Source |
| Human P2X3 | 22 | medchemexpress.commedchemexpress.com |
| Rat P2X3 | 22 | medchemexpress.commedchemexpress.com |
| Human P2X2/3 | 9 | medchemexpress.comapexbt.com |
| Rat P2X2/3 | 92 | medchemexpress.commedchemexpress.com |
| Other P2 Receptors | >10,000 (IC₅₀) | nih.govmedchemexpress.com |
This table is interactive. You can sort and filter the data.
The antagonistic action is stereospecific; the (R)-enantiomer of A-317491, known as A-317344, is significantly less active at these receptors and is inactive in preclinical pain models. nih.govpnas.org
Preclinical Research Findings
In preclinical studies, A-317491 has been shown to block P2X3 and P2X2/3 receptor-mediated calcium flux. nih.govmedchemexpress.com It effectively reduces nociception in animal models of chronic pain but is notably ineffective in models of acute pain. nih.govpnas.org
In a rat model of chronic inflammatory pain (Complete Freund's Adjuvant-induced thermal hyperalgesia), A-317491 dose-dependently reduced hyperalgesia. nih.govpnas.org
The compound was particularly potent in models of neuropathic pain, such as the chronic constriction injury model, where it attenuated both thermal hyperalgesia and mechanical allodynia. nih.govpnas.org
Administration of A-317491, either spinally or into the hindpaw, was shown to reduce nociception in models of nerve or tissue injury, highlighting the contribution of both central and peripheral P2X3/P2X2/3 receptors. nih.gov
These findings underscore the critical role of P2X3 and P2X2/3 receptor activation in the pathophysiology of chronic pain states, as opposed to acute nociception. nih.gov
Properties
Molecular Formula |
C33H29NNaO9+ |
|---|---|
Molecular Weight |
606.57 |
SMILES |
C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O.O.[Na+] |
Origin of Product |
United States |
Discovery and Initial Characterization of A 317491 Sodium Salt Hydrate
Historical Context of P2X Receptor Antagonist Development
The journey to understanding purinergic signaling, a system where adenosine (B11128) triphosphate (ATP) acts as an extracellular signaling molecule, has been a long one. The concept of purinergic neurotransmission was first proposed in the early 1970s. P2X receptors, a class of ligand-gated ion channels that open in response to ATP, are a key component of this system. nih.govwikipedia.orgiasp-pain.org These receptors are trimers, with each subunit having two transmembrane domains, and they are found in a wide range of tissues, playing roles in synaptic transmission, muscle contraction, and inflammation. wikipedia.orgsemanticscholar.org
The development of pharmacological tools to study these receptors was initially challenging. For a long time, research was limited by a lack of selective agonists and antagonists. nih.gov Early antagonists, such as suramin (B1662206) and pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid (PPADS), were non-selective, meaning they acted on multiple P2X receptor subtypes and even other receptor families. nih.gov Furthermore, many of the early antagonists were nucleotide-based compounds, like TNP-ATP. While useful, these compounds often suffered from metabolic instability, being susceptible to breakdown by ectonucleotidases, which limited their utility, especially in in vivo studies. pnas.org The quest for potent, selective, and metabolically stable antagonists was therefore a major focus in purinergic research, aiming to dissect the specific physiological and pathological roles of individual P2X receptor subtypes. nih.gov
Identification of A-317491 as a Non-Nucleotide Antagonist
A significant breakthrough in the field came with the discovery of A-317491. Developed by Abbott Laboratories, A-317491 was identified as the first potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. pnas.orgnih.govsigmaaldrich.comnih.gov This discovery marked a pivotal moment, providing researchers with a chemically stable tool to investigate the roles of these specific receptor subtypes, which are predominantly located on sensory afferent nerves. pnas.orgnih.gov
A-317491 is the S-enantiomer of its chemical series and demonstrates significant stereospecificity. Its corresponding R-enantiomer, A-317344, is substantially less active, highlighting the specific structural requirements for potent blockade of P2X3-containing channels. pnas.orgnih.govnih.gov
Detailed characterization revealed that A-317491 potently blocks recombinant human and rat P2X3 and P2X2/3 receptors. pnas.orgnih.gov It acts as a competitive antagonist at P2X2/3 receptors. pnas.orgnih.gov Crucially, A-317491 exhibits high selectivity for P2X3 and P2X2/3 receptors over other P2X receptor subtypes and shows little to no affinity for a wide range of other neurotransmitter receptors, ion channels, and enzymes. pnas.orgnih.gov This high degree of selectivity was a major advantage over previous antagonists. pnas.org
The inhibitory activity of A-317491 has been quantified across different receptor subtypes, demonstrating its potency and selectivity.
| Receptor Subtype | Species | Ki (nM) |
|---|---|---|
| P2X3 | Human | 22 |
| P2X3 | Rat | 22 |
| P2X2/3 | Human | 9 |
| P2X2/3 | Rat | 92 |
Data sourced from multiple studies. nih.govmedchemexpress.comapexbt.com
In native neurons, specifically rat dorsal root ganglion neurons which are rich in P2X3 receptors, A-317491 was also shown to effectively block receptor function. pnas.orgnih.gov For instance, it produces a concentration-dependent block of currents in these neurons with an IC50 of 15 nM. apexbt.com
Significance of A-317491 in Purinergic Receptor Research
The development of A-317491 represented a major advancement for purinergic receptor pharmacology. nih.gov Its status as the first potent, selective, and non-nucleotide antagonist for P2X3-containing receptors provided the scientific community with an invaluable tool to explore the specific functions of these channels. pnas.org
One of the most significant impacts of A-317491 has been in the field of pain research. P2X3 and P2X2/3 receptors are highly localized on sensory nerves involved in transmitting pain signals. pnas.orgnih.gov Using A-317491, researchers were able to demonstrate that blocking these specific receptors could effectively reduce chronic inflammatory and neuropathic pain in animal models. pnas.orgnih.govproquest.com Interestingly, the compound was found to be ineffective in models of acute pain, suggesting that P2X3-containing receptors are more critically involved in the maintenance of chronic pain states rather than acute nociception. pnas.orgnih.gov This finding helped to clarify the differential roles of purinergic signaling in various pain modalities.
Furthermore, a radiolabeled version, [3H]A-317491, was developed and characterized as the first useful radioligand for the specific labeling of P2X3 and P2X2/3 receptors. nih.gov This provided a new method for studying the distribution and density of these receptors in different tissues through high-affinity binding assays, further enhancing the ability to investigate their role in physiology and disease. nih.gov The availability of a stable, selective, and potent antagonist like A-317491 has thus been instrumental in validating P2X3 and P2X2/3 receptors as important targets in sensory signaling.
Molecular and Pharmacological Characterization of A 317491 Sodium Salt Hydrate
Receptor Binding Kinetics and Affinity
The affinity of A-317491 for P2X3 and P2X2/3 receptors has been extensively studied using various techniques, including functional assays and radioligand binding studies. These investigations have consistently shown that A-317491 is a potent antagonist at these specific receptor subtypes.
Dissociation Constants (K_i) for Human and Rat P2X3 Receptors
A-317491 exhibits potent antagonism at both human and rat P2X3 receptors. The dissociation constant (Ki) values, which indicate the affinity of the antagonist for the receptor, have been determined through functional assays measuring the inhibition of ATP-mediated calcium flux. For the human P2X3 receptor, the Ki value is reported to be 22 nM. medchemexpress.comselleckchem.com Similarly, the compound shows high affinity for the rat P2X3 receptor, with a Ki value of 22 nM. medchemexpress.comselleckchem.com Another study reported an IC50 value of 97 nM for the block of human P2X3 currents, which corresponds to a Ki of 17 nM. pnas.org In rat dorsal root ganglion (DRG) neurons, A-317491 produced a concentration-dependent block of P2X3-mediated currents with an IC50 value of 15 nM. pnas.orgnih.gov
Dissociation Constants (K_i) for Human and Rat P2X2/3 Receptors
The antagonistic activity of A-317491 extends to the heteromeric P2X2/3 receptors. For the human P2X2/3 receptor, the compound displays a high affinity with a Ki value of 9 nM. apexbt.commedchemexpress.comselleckchem.com Its affinity for the rat P2X2/3 receptor is also notable, with a reported Ki value of 92 nM. medchemexpress.comselleckchem.com Electrophysiological studies on recombinant human P2X2/3 receptors yielded an IC50 of 169 nM, corresponding to a Ki of 20 nM. pnas.org Furthermore, a Schild analysis of the antagonistic effect of A-317491 on rat P2X2/3 receptors yielded a pA2 value of 232 nM, which is consistent with the estimated Ki value. pnas.org
| Receptor Subtype | Species | Ki (nM) |
| P2X3 | Human | 9 - 22 |
| P2X3 | Rat | 22 |
| P2X2/3 | Human | 9 - 20 |
| P2X2/3 | Rat | 92 |
Radioligand Binding Studies for P2X2/3 and P2X3 Receptors
The development of a radiolabeled version of A-317491, [3H]A-317491, has enabled direct binding studies to further characterize its interaction with P2X3-containing receptors. nih.gov In membranes prepared from cells expressing human P2X2/3 receptors, [3H]A-317491 was found to specifically label high-affinity binding sites with a dissociation constant (Kd) of 0.9 nM. nih.gov
For the homomeric human P2X3 receptor, reliable detection of high-affinity binding sites with [3H]A-317491 required treatment of the cells with apyrase to remove endogenous ATP. nih.gov Under these conditions, [3H]A-317491 labeled high-affinity sites with a Kd of 9 nM. nih.gov The binding of [3H]A-317491 to both P2X2/3 and P2X3 receptors was found to be reversible. nih.gov The pharmacological profile of P2X receptor antagonists inhibiting [3H]A-317491 binding was highly correlated with their potency in blocking P2X2/3 receptor-mediated calcium influx, confirming that the radioligand binds to the functional antagonist site on the receptor. nih.gov
Selectivity Profile Against Other Receptors and Ion Channels
A key feature of A-317491 is its high selectivity for P2X3 and P2X2/3 receptors over other P2 receptor subtypes and a wide range of other molecular targets.
Specificity Against Other P2 Receptor Subtypes (e.g., P2X1, P2X2, P2X4, P2X7)
A-317491 demonstrates a remarkable selectivity for P2X3 and P2X2/3 receptors. It exhibits over 100-fold greater selectivity for these receptors compared to other P2X receptor subtypes. pnas.org Studies have shown that A-317491 has a low affinity for P2X1, P2X2, P2X4, and P2X7 receptors, with IC50 values greater than 10 µM for these subtypes. pnas.orgmedchemexpress.comnih.gov This high degree of selectivity is a significant advantage over other P2 receptor antagonists like suramin (B1662206) and pyridoxalphosphate-6-azophenyl-2′,4′-disulfonic acid, which lack specificity for individual P2 receptor subtypes. pnas.org
Evaluation of Activity at Other Neurotransmitter Receptors, Ion Channels, and Enzymes
To assess its broader selectivity, A-317491 was evaluated against a large panel of other cell surface receptors, ion channels, and enzymes. pnas.org The compound was found to be largely inactive at most of these targets, with IC50 values exceeding 10 µM. pnas.orgmedchemexpress.comnih.gov A minor interaction was observed at the δ-opioid receptor, with an IC50 value of approximately 5 µM. pnas.orgnih.gov In contrast, at a concentration of 10 µM, A-317491 showed less than 10% inhibition of binding to the κ-opioid receptor and only 15% inhibition of binding to the µ-opioid receptor. pnas.orgnih.gov This broad selectivity profile underscores the specific nature of A-317491's interaction with P2X3 and P2X2/3 receptors.
Mechanism of Antagonism
The antagonistic properties of A-317491 sodium salt hydrate (B1144303) are characterized by its specific interaction with P2X3 and P2X2/3 receptors, leading to the inhibition of their function. This section details the molecular interactions and functional consequences of this antagonism.
Non-Nucleotide Antagonism
A-317491 is distinguished as a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. pnas.orgnih.govxcessbio.comselleckchem.comnih.gov Unlike earlier antagonists such as 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP), which are structurally related to the endogenous agonist ATP, A-317491 possesses a distinct chemical structure. pnas.orgnih.gov This non-nucleotide nature confers several advantages, including resistance to metabolic degradation by ectonucleotidases, which can inactivate nucleotide-based compounds. pnas.org
The antagonism is highly selective for receptors containing the P2X3 subunit. A-317491 demonstrates potent blockade of human and rat P2X3 and P2X2/3 receptors while showing significantly lower affinity for other P2X receptor subtypes (P2X1, P2X4, P2X5, P2X7) and P2Y receptors. pnas.orgselleckchem.com Its selectivity extends beyond purinergic receptors, with IC50 values greater than 10 μM for a wide array of other neurotransmitter receptors, ion channels, and enzymes. pnas.orgnih.govselleckchem.commedchemexpress.comncats.iomedchemexpress.com The antagonistic action is also stereospecific; the (S)-enantiomer, A-317491, is markedly more potent than its (R)-enantiomer, A-317344. pnas.orgnih.gov
Inhibition of Receptor-Mediated Calcium Flux
A primary mechanism through which A-317491 exerts its antagonism is by blocking the influx of ions, particularly calcium, through the P2X3 and P2X2/3 receptor channels upon activation by an agonist. pnas.orgnih.govselleckchem.commedchemexpress.comncats.io P2X receptors are ATP-gated ion channels, and their opening leads to cation influx, which is a critical step in signal transduction. frontiersin.org
In functional assays using 1321N1 cells expressing recombinant human and rat P2X3 and P2X2/3 receptors, A-317491 potently inhibited calcium flux initiated by the P2X3-selective agonist α,β-methylene adenosine 5'-triphosphate (α,β-meATP). pnas.org The compound demonstrated high affinity in blocking these channels, with reported inhibition constant (Ki) values in the nanomolar range. pnas.orgnih.govselleckchem.commedchemexpress.com This direct blockade of ion flux prevents the depolarization and subsequent cellular responses mediated by P2X3-containing receptors.
| Receptor Subtype | Species | Ki (nM) | Reference |
|---|---|---|---|
| P2X3 | Human | 22 | medchemexpress.com |
| P2X3 | Rat | 22 | medchemexpress.com |
| P2X2/3 | Human | 9 | medchemexpress.com |
| P2X2/3 | Rat | 92 | medchemexpress.com |
Competitive Nature of Receptor Blockade
Research indicates that A-317491 acts as a competitive antagonist at P2X3-containing receptors. pnas.orgfrontiersin.org This was demonstrated through experiments on the more slowly desensitizing heteromeric P2X2/3 receptors, as the rapid desensitization of homomeric P2X3 channels complicates the analysis of antagonist competitiveness. pnas.org In these studies, increasing concentrations of A-317491 produced parallel, rightward shifts in the concentration-response curve for the agonist α,β-meATP, a hallmark of competitive antagonism. pnas.org
A Schild analysis of these data for rat P2X2/3 receptors yielded a pA2 value of 232 nM, which aligns with the Ki value determined from calcium flux assays. pnas.org Further evidence comes from X-ray crystallography studies, which have shown that A-317491 binds within the same pocket as the endogenous agonist ATP and the competitive antagonist TNP-ATP. frontiersin.org Specifically, the tricarboxylic acid moiety of A-317491 occupies the same position as the triphosphate chain of ATP, directly preventing the agonist from binding and activating the receptor. frontiersin.org
Allosteric Modulation Considerations
The mechanism of A-317491 is distinct from that of non-competitive, allosteric modulators. While allosteric antagonists bind to a site on the receptor that is different from the agonist binding site (orthosteric site), evidence strongly supports that A-317491 is a competitive, orthosteric antagonist. frontiersin.org Crystallographic data confirm its binding to the ATP binding site. frontiersin.org This contrasts with other P2X3 antagonists, such as gefapixant (B1671419) (AF-219), which are known to act via an allosteric mechanism. frontiersin.org Furthermore, A-317491 does not inhibit ectonucleotidase activity, indicating its action is specific to receptor blockade and not due to modulation of agonist metabolism. pnas.org
Electrophysiological Characterization
Electrophysiological studies have been crucial in defining the functional blockade of P2X3 and P2X2/3 receptors by A-317491, demonstrating its effects on ion channel currents at a cellular level.
Effects on Recombinant P2X3 and P2X2/3 Receptor Currents
In whole-cell patch-clamp recordings, A-317491 has been shown to produce a potent, concentration-dependent block of agonist-induced currents in cells expressing recombinant P2X3 and P2X2/3 receptors, as well as in native dorsal root ganglion (DRG) neurons. pnas.org
When applied to cells expressing human P2X3 receptors, A-317491 blocked currents evoked by α,β-meATP. pnas.org Similar potent inhibition was observed for currents mediated by human P2X2/3 receptors. pnas.org The blockade by A-317491 is characterized by a rapid onset and is reversible upon washout of the compound. pnas.org Importantly, at concentrations effective for receptor blockade (up to 10 μM), A-317491 did not exhibit non-specific effects on cellular properties such as input resistance or the voltage-clamp holding current, underscoring its specific action on the target receptors. pnas.org
| Receptor/Cell Type | Species | Agonist Used | IC50 (nM) | Reference |
|---|---|---|---|---|
| Human P2X3 | Human | α,β-meATP | 97 | pnas.org |
| Human P2X2/3 | Human | α,β-meATP | 169 | pnas.org |
| Native P2X3-mediated currents | Rat (DRG Neurons) | α,β-meATP | 15 | pnas.org |
Modulation of Native Dorsal Root Ganglion (DRG) Currents
A-317491 demonstrates a significant modulatory effect on ion currents in native dorsal root ganglion (DRG) neurons, which are primary sensory neurons crucial for transmitting sensory information. physiology.org The compound effectively blocks native P2X3 and P2X2/3 receptors in these neurons. nih.gov In studies on rat DRG neurons, A-317491 has been shown to suppress receptor-mediated currents in a dose-dependent fashion, with a reported IC50 value of 15 nM. apexbt.com
The activity of A-317491 extends to pathological conditions that induce neuronal hyperexcitability. For instance, in an acute colitis model where the pro-inflammatory cytokine TNF-α was found to increase the excitability of DRG neurons, A-317491 blocked this effect. frontiersin.org Pre-incubation of DRG neurons with A-317491 prevented the increase in neuronal excitability induced by TNF-α, suggesting that the cytokine triggers this hyperexcitability through the modulation of P2X3 receptors. frontiersin.org
Furthermore, A-317491 has been shown to block the effects of direct P2X receptor activation. When the P2X1 and P2X3 receptor agonist α,β-methyleneadenosine 5′-triphosphate (α,β-meATP) was applied to the DRG, it caused an increase in the C-component of the response in wide-dynamic range (WDR) neurons. nih.gov Pre-treatment with A-317491 blocked this α,β-meATP-induced increase, indicating that the compound effectively inhibits the signaling cascade initiated by P2X3-containing receptor activation on DRG neuronal soma. nih.gov
Ion Channel Gating Cycle Modulation
A-317491 functions as a competitive antagonist that directly influences the gating cycle of the P2X3 receptor ion channel. nih.gov X-ray crystallography studies of the human P2X3 (hP2X3) receptor have revealed that A-317491 binds to the orthosteric site, which is the same site where the endogenous agonist ATP binds. nih.govuu.nl By occupying this site, A-317491 stabilizes the receptor in its apo/resting, or closed, state. nih.govuu.nl
This stabilization prevents the conformational changes that are necessary for the channel to open. nih.gov Specifically, the binding of A-317491 in the cleft between protomers of the trimeric receptor obstructs the "upward" movement of a structural element known as the 'dorsal fin'. nih.gov This movement is a prerequisite for the closure of the binding cleft that accompanies ATP binding and leads to channel activation. nih.gov By preventing these structural rearrangements, A-317491 effectively locks the channel in a closed conformation, inhibiting ion flux. nih.govuu.nl This mechanism, which slows ATP unbinding and recovery from desensitization, is key to limiting the channel's activity. nih.gov
Stereochemical Aspects of Antagonism
The antagonistic activity of A-317491 at P2X3-containing receptors is highly dependent on its stereochemistry. nih.gov A-317491 is the S-enantiomer of the molecule, and its activity is significantly greater than that of its corresponding R-enantiomer, A-317344. nih.govpnas.org This stereospecificity is evident in both in vitro and in vivo studies. pnas.orgnih.gov
In vitro, A-317491 potently blocks recombinant human and rat P2X3 and P2X2/3 receptors, while A-317344 shows markedly less activity at these receptors. nih.govpnas.org This difference in potency underscores the specific structural requirements for effective binding and antagonism of the P2X3 receptor. The R-enantiomer, A-317344, was found to be inactive in animal models of chronic pain where A-317491 was effective. nih.gov The clear divergence in activity between the two enantiomers highlights that the S-configuration is critical for the compound's potent antagonistic effects. pnas.org
Table 1: Comparative In Vitro Activity of A-317491 and its R-Enantiomer (A-317344) This table presents the inhibitory constants (Ki, in nM) for each enantiomer against different P2X receptor subtypes.
| Compound | Receptor Target | Ki (nM) |
|---|---|---|
| A-317491 (S-enantiomer) | rat P2X3 | 22 |
| human P2X3 | 22 | |
| rat P2X2/3 | 92 | |
| human P2X2/3 | 9 | |
| A-317344 (R-enantiomer) | rat P2X3 | 1,100 |
| human P2X3 | >10,000 | |
| rat P2X2/3 | >10,000 | |
| human P2X2/3 | 1,400 |
Data sourced from PNAS. pnas.org
Preclinical Pharmacological Investigations of A 317491 Sodium Salt Hydrate
In Vitro Cellular Models of Purinergic Receptor Function
Studies in Recombinant Cell Lines (e.g., 1321N1 cells)
The human astrocytoma cell line 1321N1, which does not natively express high-affinity P2X3 or P2X2/3 receptors, has been instrumental as a host for stably expressing recombinant human and rat P2X receptor subtypes. nih.govsigmaaldrich.com This system allows for the specific investigation of A-317491's interaction with its target receptors in a controlled environment. In these transfected 1321N1 cells, the activation of P2X3 and P2X2/3 receptors by agonists such as ATP and the more stable analog α,β-methylene ATP (α,β-meATP) leads to a measurable influx of calcium. nih.gov
A-317491 demonstrated potent, competitive, and stereospecific antagonism at these recombinant receptors. The S-enantiomer, A-317491, was significantly more potent than its R-enantiomer, A-317344. nih.gov Schild analysis performed on cells expressing the rat P2X2/3 receptor confirmed the competitive nature of this antagonism, with increasing concentrations of A-317491 causing parallel rightward shifts in the agonist dose-response curve. nih.gov
The antagonist potency of A-317491 was quantified by determining its inhibitor constant (Ki) against agonist-induced calcium flux. These studies established A-317491 as a high-affinity antagonist for both human and rat P2X3 and P2X2/3 receptors. nih.govnih.gov Furthermore, radioligand binding studies using [3H]A-317491 in membranes from 1321N1 cells expressing human P2X2/3 receptors identified a high-affinity binding site. sigmaaldrich.comresearchgate.net
| Receptor Subtype | Species | Ki (nM) |
|---|---|---|
| P2X3 | Human | 22 |
| P2X3 | Rat | 48 |
| P2X2/3 | Human | 48 |
| P2X2/3 | Rat | 92 |
Investigations in Primary Neuronal Cultures (e.g., DRG neurons)
To confirm that the activity of A-317491 observed in recombinant systems translates to native receptors, studies were conducted using primary cultures of dorsal root ganglion (DRG) neurons. nih.gov DRG neurons are sensory neurons that transmit pain signals, and a significant proportion of them express P2X3 and P2X2/3 receptors. nih.gov These primary cultures provide a model that more closely resembles the physiological environment of sensory neurons. scienceopen.com
In electrophysiological recordings from cultured rat DRG neurons, A-317491 was shown to effectively block the currents evoked by the application of P2X receptor agonists. The compound produced a concentration-dependent and reversible block of both the rapidly desensitizing currents characteristic of homomeric P2X3 receptors and the sustained currents associated with heteromeric P2X2/3 receptors. nih.gov The IC50 value for the blockade of rapidly desensitizing currents in rat DRG neurons was determined to be 15 nM, demonstrating potent activity on native receptors. nih.gov At concentrations sufficient for a complete block, no non-specific effects on cellular input resistance or holding currents were observed, indicating a selective action on the purinergic receptors. nih.gov
Effects on Calcium Dynamics in Excitable Cells
The activation of P2X3 and P2X2/3 receptors fundamentally involves the opening of a non-selective cation channel, leading to an influx of ions, including Ca2+. scirp.org This increase in intracellular calcium concentration ([Ca2+]i) is a critical step in neuronal signaling and sensitization. neurofit.com The primary mechanism through which A-317491 exerts its effects is by blocking this agonist-induced calcium flux. nih.govnih.gov
Studies in both recombinant 1321N1 cells and primary DRG neurons have consistently shown that A-317491 potently inhibits the rise in [Ca2+]i that follows the application of P2X3/P2X2/3 receptor agonists. nih.gov By preventing this calcium influx, A-317491 effectively dampens the excitability of sensory neurons that would otherwise be triggered by the release of ATP in conditions of tissue injury or inflammation. The high selectivity of A-317491 for P2X3-containing receptors (IC50 >10 μM for other P2 receptors) ensures that its modulation of calcium dynamics is specific to the targeted pain pathways. nih.govnih.gov
In Vivo Models of Nociception and Pain
Inflammatory Pain Models (e.g., Complete Freund's Adjuvant-induced hyperalgesia)
The Complete Freund's Adjuvant (CFA) model is a widely used animal model of chronic inflammatory pain. Injection of CFA into a rat's hind paw induces a localized inflammatory response characterized by persistent thermal hyperalgesia (an exaggerated response to a noxious heat stimulus). scienceopen.complos.org
In this model, systemic (subcutaneous) administration of A-317491 produced a dose-dependent reduction in thermal hyperalgesia. nih.govpnas.org The compound demonstrated significant anti-hyperalgesic efficacy, indicating that P2X3 and P2X2/3 receptor activation is a key component of nociceptive signaling in chronic inflammatory states. nih.govpnas.org The R-enantiomer of the compound, A-317344, was found to be inactive in this model, underscoring the stereospecificity of the antagonist's action in vivo. nih.gov
Further studies explored the effects of local administration. Both intraplantar (into the paw) and intrathecal (into the spinal canal) injections of A-317491 also resulted in dose-related antinociception in the CFA model, suggesting that the compound can act at both peripheral and central terminals of sensory neurons to block pain signals. researchgate.net
| Administration Route | Pain Endpoint | Efficacy (ED50) |
|---|---|---|
| Subcutaneous (s.c.) | Thermal Hyperalgesia | 30 µmol/kg |
| Intrathecal (i.t.) | Thermal Hyperalgesia | 30 nmol |
| Intraplantar (i.pl.) | Thermal Hyperalgesia | 300 nmol |
Neuropathic Pain Models (e.g., Chronic Constriction Injury)
Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. The Chronic Constriction Injury (CCI) model, which involves loosely ligating the sciatic nerve, is a standard preclinical model for inducing signs of neuropathic pain, including thermal hyperalgesia and mechanical allodynia (pain resulting from a normally non-painful stimulus, such as light touch). nih.gov
A-317491 was found to be particularly potent in attenuating nociceptive behaviors in the CCI model. nih.gov Following subcutaneous administration, it dose-dependently reversed both established thermal hyperalgesia and mechanical allodynia. nih.govpnas.org The compound's enhanced potency in this model compared to the CFA model is consistent with findings that show an upregulation of P2X3 receptor expression in DRG neurons and the spinal cord following nerve injury. nih.gov As in the inflammatory pain model, the R-enantiomer, A-317344, was inactive, confirming the stereospecific nature of the antinociceptive effect. nih.govpnas.org
Intrathecal administration of A-317491 was also highly effective at reducing mechanical allodynia in the CCI model, whereas intraplantar delivery was not, suggesting a more prominent role for central P2X3/P2X2/3 receptors in the maintenance of neuropathic pain states. researchgate.net
| Administration Route | Pain Endpoint | Efficacy (ED50) |
|---|---|---|
| Subcutaneous (s.c.) | Mechanical Allodynia | 10 µmol/kg |
| Subcutaneous (s.c.) | Thermal Hyperalgesia | 15 µmol/kg |
| Intrathecal (i.t.) | Mechanical Allodynia | 10 nmol |
Specific Pain Syndromes
The therapeutic potential of A-317491 sodium salt hydrate (B1144303) has been evaluated in several preclinical models of specific pain syndromes, targeting conditions with significant unmet medical needs. These investigations have provided crucial insights into the compound's efficacy in cancer-induced bone pain, endometriosis-associated pain, and diabetic neuropathic pain.
In a murine model of cancer-induced bone pain, the administration of A-317491 demonstrated a transient attenuation of pain-related behaviors during the early stages of the condition. However, the compound did not show a robust effect in the later, more progressed stages of bone cancer pain. pnas.org Chronic administration of A-317491 was unable to produce a sustained analgesic effect as the disease advanced. pnas.org Similarly, acute administration of the compound in the progressed stage of cancer-induced bone pain did not yield any significant reduction in pain behaviors. pnas.org
Table 1: Effect of A-317491 on Cancer-Induced Bone Pain in a Murine Model
| Treatment Phase | Observed Effect of A-317491 |
| Early Stage | Transient attenuation of pain-related behaviors |
| Late/Progressed Stage | No significant effect on pain-related behaviors |
Preclinical studies utilizing a rat model of endometriosis have indicated that the condition induces both mechanical and heat hyperalgesia. Research into the effects of A-317491 in this context has shown that, when delivered via glycolipid-like polymer micelles, the compound can influence pain-related behaviors. Specifically, administration of A-317491-loaded micelles to endometriotic rats resulted in an increased mechanical pain threshold and a longer latency to heat source withdrawal, suggesting a reduction in both mechanical and thermal hypersensitivity.
Table 2: Effect of A-317491 Delivered by Glycolipid-like Polymer Micelles on Endometriosis Pain in Rats
| Pain Assessment Parameter | Effect of A-317491 Formulation |
| Mechanical Pain Threshold | Increased |
| Heat Source Latency | Increased |
In rat models of diabetic neuropathic pain induced by streptozotocin, A-317491 has shown efficacy in mitigating pain hypersensitivities. Treatment with A-317491 resulted in a notable reduction of both thermal hyperalgesia and mechanical allodynia in diabetic rats. The analgesic effects on mechanical allodynia were observed to last for an hour after administration, while the attenuation of thermal hyperalgesia persisted for two hours. These findings suggest that the antagonism of P2X3 receptors by A-317491 can effectively suppress the pain-like behaviors associated with diabetic neuropathy in preclinical models.
Table 3: Effect of A-317491 on Diabetic Neuropathic Pain in Rats
| Pain Modality | Effect of A-317491 | Duration of Effect |
| Mechanical Allodynia | Milder | 1 hour |
| Thermal Hyperalgesia | Milder | 2 hours |
Assessment of Mechanical Hyperalgesia and Allodynia
The efficacy of A-317491 in reducing mechanical hyperalgesia and allodynia has been demonstrated across various preclinical pain models. In a rat model of chronic constriction injury (CCI), a model of neuropathic pain, A-317491 was particularly potent, dose-dependently attenuating mechanical allodynia. nih.gov The compound was also effective in reducing tactile allodynia in the L5/L6 nerve ligation model of neuropathy, although it was less potent than in the CCI model. researchgate.net Furthermore, intrathecal administration of A-317491 was shown to be effective in attenuating mechanical allodynia in both the chronic constriction injury and L5/L6 nerve ligation models. researchgate.net In a model of chronic inflammatory pain induced by Complete Freund's Adjuvant (CFA), A-317491 also effectively reduced mechanical hyperalgesia.
Table 4: Efficacy of A-317491 in Attenuating Mechanical Hyperalgesia and Allodynia
| Pain Model | Species | Effect |
| Chronic Constriction Injury (Neuropathic) | Rat | Potent attenuation of mechanical allodynia |
| L5/L6 Nerve Ligation (Neuropathic) | Rat | Attenuation of tactile allodynia |
| Complete Freund's Adjuvant (Chronic Inflammatory) | Rat | Reduction of mechanical hyperalgesia |
Assessment of Thermal Hyperalgesia
A-317491 has demonstrated a clear effect in reducing thermal hyperalgesia in preclinical models of chronic pain. In the rat chronic constriction injury (CCI) model of neuropathic pain, A-317491 was highly potent in attenuating thermal hyperalgesia. nih.gov Additionally, in the Complete Freund's Adjuvant (CFA) model of chronic inflammatory pain, the compound produced a dose-dependent reduction in thermal hyperalgesia. nih.gov Intrathecal and intraplantar injections of A-317491 also resulted in a dose-related antinociceptive effect in the CFA model of chronic thermal hyperalgesia. researchgate.net
Table 5: Efficacy of A-317491 in Attenuating Thermal Hyperalgesia
| Pain Model | Species | Effect |
| Chronic Constriction Injury (Neuropathic) | Rat | Potent attenuation of thermal hyperalgesia |
| Complete Freund's Adjuvant (Chronic Inflammatory) | Rat | Dose-dependent reduction of thermal hyperalgesia |
Other Preclinical Efficacy Studies
In contrast to its efficacy in chronic inflammatory and neuropathic pain models, A-317491 has been found to be largely ineffective in preclinical models of acute, postoperative, and visceral pain. nih.gov Studies have shown that the compound does not significantly reduce nociception in models of acute pain. nih.gov In a model of postoperative pain involving a plantar incision, A-317491 did not demonstrate analgesic effects. Furthermore, in models of visceral pain, the compound was also found to be ineffective. nih.gov These findings suggest that the mechanism of action of A-317491, namely the antagonism of P2X3 and P2X2/3 receptors, may be more critically involved in the pathophysiology of chronic pain states rather than acute pain conditions. nih.gov
Table 6: Summary of A-317491 Efficacy in Other Preclinical Pain Models
| Pain Model Type | Efficacy of A-317491 |
| Acute Pain | Ineffective |
| Postoperative Pain | Ineffective |
| Visceral Pain | Ineffective |
Bladder Function and Urological Research
A-317491 has been investigated for its effects on bladder dysfunction, particularly in animal models of cystitis. In a study involving female Sprague-Dawley rats with cyclophosphamide (B585) (CYP)-induced cystitis, A-317491 demonstrated significant effects on bladder overactivity. nih.gov The CYP-treated rats exhibited increased urinary frequency and non-voiding contractions, which are indicative of bladder hyper-reflexia. nih.gov
Intravenous administration of A-317491 prolonged the interval between voiding contractions and reduced the frequency of non-voiding contractions. nih.gov This suggests that the P2X3 or P2X2/3 receptor pathway, which A-317491 antagonizes, is involved in the bladder overactivity associated with CYP-induced cystitis. nih.gov Furthermore, while a higher dose of A-317491 decreased the amplitude of voiding contractions, it also led to an increase in the micturition volume. nih.gov The compound also effectively reduced the residual urine volume in the bladder that was increased by the CYP treatment. nih.gov
These findings indicate that A-317491 is effective in ameliorating the signs of experimentally induced cystitis. nih.gov In contrast, oxybutynin, a muscarinic receptor antagonist, did not show the same effects on non-voiding or voiding contractions in this model. nih.gov
Table 1: Effects of A-317491 on Bladder Function in Rats with CYP-Induced Cystitis
| Parameter | Effect of A-317491 Administration | Reference |
| Interval of Voiding Contraction | Prolonged | nih.gov |
| Non-Voiding Contractions | Reduced | nih.gov |
| Amplitude of Voiding Contractions | Decreased (at higher dose) | nih.gov |
| Micturition Volume | Increased (at higher dose) | nih.gov |
| Residual Urine Volume | Reduced | nih.gov |
Cardiovascular Regulation in Animal Models
In preclinical studies, the cardiovascular profile of A-317491 has been evaluated to assess potential side effects. Research in rat models indicates that A-317491 did not produce significant effects on cardiovascular function. nih.gov This lack of cardiovascular impact was observed at doses that were effective in producing antinociceptive effects in chronic pain models. nih.gov
Models of Traumatic Brain Injury and Consciousness
Current research literature does not provide specific investigations into the effects of A-317491 sodium salt hydrate in animal models of traumatic brain injury or its impact on consciousness. While P2X receptors are expressed in the central nervous system, studies directly linking the antagonism of P2X3 and P2X2/3 receptors by A-317491 to outcomes following traumatic brain injury have not been detailed in the available research.
Research in Neuroendocrine Cell Secretion
The role of this compound in the context of neuroendocrine cell secretion has not been a specific focus of the available preclinical research. Neuroendocrine cells utilize a complex regulated secretory pathway for hormone and neuropeptide release, but the specific involvement of P2X3 and P2X2/3 receptors and the effect of their antagonism by A-317491 in this process are not detailed in the existing scientific literature.
Pharmacokinetic and Pharmacodynamic Pk/pd Considerations in Preclinical Research
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
Preliminary pharmacokinetic studies in rats have characterized the fundamental ADME properties of A-317491. Following subcutaneous administration, the compound demonstrates high systemic bioavailability, estimated at approximately 80%. medchemexpress.com It is also distinguished by its extensive binding to plasma proteins, which exceeds 99%. medchemexpress.com
The plasma half-life (t½) is a measure of the time it takes for the concentration of a drug in the plasma to be reduced by half. In Sprague-Dawley rat models, A-317491 was found to have a plasma half-life of 7.38 hours following intravenous administration. medchemexpress.com Another study reported a similar plasma half-life of 11 hours in rats after subcutaneous dosing. pnas.orgselleckchem.com
Clearance (CL) refers to the volume of plasma cleared of the drug per unit of time. For A-317491, the clearance rate in rat models was determined to be 1.83 L/h/kg. medchemexpress.com This parameter, along with the volume of distribution, is a primary determinant of the drug's half-life.
The apparent volume of distribution (Vd) is a theoretical volume that quantifies the extent of a drug's distribution in the body's tissues compared to the plasma. A-317491 exhibits a volume of distribution of 0.17 L/kg in rats. medchemexpress.com This relatively low value suggests that the drug's distribution is largely confined to the vascular space, which is consistent with its high degree of plasma protein binding. medchemexpress.com
Table 1: Pharmacokinetic Parameters of A-317491 in Rat Models
| Parameter | Value | Source(s) |
|---|---|---|
| Plasma Half-Life (t½) | 7.38 - 11 hours | medchemexpress.compnas.orgselleckchem.com |
| Clearance Rate (CL) | 1.83 L/h/kg | medchemexpress.com |
| Volume of Distribution (Vd) | 0.17 L/kg | medchemexpress.com |
| Plasma Protein Binding | >99% | pnas.orgselleckchem.com |
To assess its metabolic stability, A-317491 was evaluated in in vitro assays using liver microsomes, which contain key drug-metabolizing enzymes. These studies showed that A-317491 did not undergo any detectable metabolism through oxidation or glucuronidation in either human or rat liver microsomes. pnas.org This indicates a high degree of metabolic stability, suggesting that the compound is not significantly broken down by common hepatic enzyme pathways. pnas.org
Relationship Between Preclinical Exposure and Pharmacological Effects
The pharmacological efficacy of A-317491 has been directly correlated with exposure levels in preclinical pain models. The potency of the compound is often expressed as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.
In a rat model of chronic inflammatory pain induced by Complete Freund's Adjuvant (CFA), A-317491 dose-dependently reduced thermal hyperalgesia with an ED50 of 30 µmol/kg following subcutaneous administration. unil.chnih.gov The compound demonstrated even greater potency in a chronic constriction injury model of neuropathic pain, where it attenuated both thermal hyperalgesia and mechanical allodynia with an ED50 between 10-15 µmol/kg. unil.chnih.gov Conversely, A-317491 was found to be ineffective (ED50 >100 µmol/kg) in models of acute, postoperative, and visceral pain, indicating a specific efficacy profile for chronic pain states. selleckchem.comunil.chnih.gov
Table 2: Pharmacological Efficacy (ED50) of A-317491 in Rat Pain Models
| Pain Model | Pharmacological Effect | ED50 (s.c.) | Source(s) |
|---|---|---|---|
| Complete Freund's Adjuvant (CFA) | Reduction of thermal hyperalgesia | 30 µmol/kg | unil.chnih.gov |
| Chronic Constriction Injury (CCI) | Attenuation of thermal hyperalgesia | 10-15 µmol/kg | unil.chnih.gov |
| Chronic Constriction Injury (CCI) | Attenuation of mechanical allodynia | 10-15 µmol/kg | unil.chnih.gov |
Brain Penetration and Peripheral Selectivity in Preclinical Models
The ability of a compound to cross the blood-brain barrier is a critical factor determining its potential for central nervous system (CNS) effects. Multiple sources indicate that A-317491 has poor or insignificant penetration into the CNS. selleckchem.comoup.com This peripheral selectivity is considered a significant characteristic of the compound.
Table 3: Brain Penetration Characteristics of A-317491
| Parameter | Finding | Source(s) |
|---|---|---|
| CNS Penetration | Does not significantly penetrate the CNS; Very poor CNS penetration | selleckchem.comoup.com |
Table of Compounds Mentioned
Synthetic Methodologies and Structure Activity Relationship Sar of A 317491 Sodium Salt Hydrate
Overview of Reported Synthetic Pathways (Implied by Patent/Structure)
While the explicit, step-by-step synthesis of A-317491 is not extensively detailed in publicly available literature, its chemical structure suggests a plausible synthetic route rooted in established organic chemistry principles. The compound, with the chemical name 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-1,2,4-benzenetricarboxylic acid, was synthesized at Abbott Laboratories. nih.govgoogleapis.com The core of the molecule consists of a substituted tetrahydronaphthalene moiety linked to a phenoxyphenyl group via an amide bond to a benzenetricarboxylic acid unit.
The synthesis would likely involve the coupling of three key fragments:
(S)-1-amino-1,2,3,4-tetrahydronaphthalene: This chiral amine is a crucial component, as the stereochemistry at this position is vital for the compound's activity.
1,2,4-Benzenetricarboxylic anhydride (B1165640) or a related derivative: This aromatic core provides the acidic groups essential for mimicking the phosphate (B84403) chain of ATP.
A likely synthetic approach would involve the formation of the secondary amine by reacting (S)-1-amino-1,2,3,4-tetrahydronaphthalene with a 3-phenoxybenzyl halide or aldehyde followed by reductive amination. Subsequently, the resulting secondary amine would be acylated with a derivative of 1,2,4-benzenetricarboxylic acid, such as its anhydride or an acid chloride, to form the final amide bond. The final product would then be converted to its sodium salt hydrate (B1144303).
Chemical Derivatives and Analogs Explored in Research
Research into P2X3 receptor antagonists has explored a variety of chemical scaffolds beyond the specific structure of A-317491. While direct structural analogs of A-317491 are not extensively reported in the literature, the broader field of P2X3 antagonists provides context for its chemical design.
Other classes of non-nucleotide P2X3 antagonists include:
Diaminopyrimidine derivatives: These compounds have been investigated for their potential as P2X3 and P2X2/3 antagonists.
Trinitrophenyl-ATP (TNP-ATP) derivatives: Although nucleotide-based, the study of these analogs has provided valuable insights into the binding site and structural requirements for antagonism. abbott.com X-ray crystallography studies have shown that A-317491 and TNP-ATP occupy the same binding cavity as ATP. google.com
The exploration of these diverse chemical classes highlights the ongoing effort to identify novel P2X3 antagonists with improved pharmacological properties.
Structure-Activity Relationships (SAR) Governing P2X3/P2X2/3 Antagonism
The structure-activity relationship (SAR) of A-317491 reveals several key features essential for its potent and selective antagonism of P2X3 and P2X2/3 receptors.
Stereochemistry: The blockade of P2X3-containing channels by A-317491 is stereospecific. The (S)-enantiomer, A-317491, is the active form, while the (R)-enantiomer, A-317344, is significantly less active. nih.gov This highlights the importance of the specific three-dimensional arrangement of the tetrahydronaphthalene moiety for optimal interaction with the receptor binding site.
Tetracarboxylic Acid Moiety: A critical feature of A-317491 is the 1,2,4-benzenetricarboxylic acid group. X-ray crystallography studies have demonstrated that this negatively charged moiety occupies the same position in the P2X3 receptor's binding pocket as the triphosphate chain of the natural agonist, ATP. google.com This mimicry of the agonist's phosphate groups is a cornerstone of its competitive antagonist mechanism.
The binding affinities of A-317491 for different P2X receptor subtypes are summarized in the table below:
| Receptor Subtype | Ki (nM) |
| Human P2X3 | 22 |
| Rat P2X3 | 22 |
| Human P2X2/3 | 9 |
| Rat P2X2/3 | 92 |
Data sourced from MedchemExpress
Design and Optimization Strategies for Related Compounds
While A-317491 is a potent antagonist, its physicochemical properties present challenges for its development as an orally administered therapeutic. Notably, despite the presence of three carboxylic acid groups, it has low water solubility and poor oral bioavailability. This presents a key area for optimization in the design of related compounds.
Strategies to improve upon the A-317491 scaffold could include:
Modifying the Carboxylic Acid Groups: Esterification or bioisosteric replacement of one or more of the carboxylic acid groups could improve membrane permeability and oral absorption, although this must be balanced with maintaining the necessary interactions with the receptor.
Scaffold Hopping: A more drastic approach would involve retaining the key pharmacophoric elements of A-317491, such as the spatial arrangement of the acidic and lipophilic groups, but incorporating them into a completely different chemical scaffold. This could lead to the discovery of novel antagonists with more favorable drug-like properties.
The development of A-317491 has provided a valuable template for the design of P2X3 and P2X2/3 receptor antagonists. Future research will likely focus on addressing its limitations in solubility and bioavailability to develop clinically viable treatments for chronic pain and other conditions mediated by P2X3 receptor activation.
Advanced Research Applications and Methodologies Utilizing A 317491 Sodium Salt Hydrate
Utilization as a Pharmacological Tool in Receptor Localization and Function Studies
A-317491 is a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. nih.govpnas.org These receptors are predominantly localized on the peripheral and central terminals of sensory afferent nerves, where their activation by adenosine (B11128) triphosphate (ATP) contributes to nociceptive signaling. nih.govpnas.org The specificity of A-317491 allows for its use in distinguishing the activity of P2X3-containing receptors from other P2X and P2Y receptor subtypes.
The development of a radiolabeled version, [3H]A-317491, has been instrumental in receptor localization and characterization studies. This radioligand has been used to specifically label recombinant human P2X2/3 and P2X3 receptors, enabling detailed investigation of their distribution and binding kinetics.
Functionally, A-317491 has been demonstrated to potently block calcium flux mediated by both human and rat P2X3 and P2X2/3 receptors. nih.gov This antagonistic action is stereospecific, with the R-enantiomer, A-317344, exhibiting significantly less activity. nih.gov This stereoselectivity further underscores the specific nature of the interaction between A-317491 and its target receptors, making it a reliable tool for probing the functional consequences of P2X3 and P2X2/3 receptor blockade.
Table 1: In Vitro Activity of A-317491
| Receptor Subtype | Species | Assay | Ki (nM) |
|---|---|---|---|
| P2X3 | Human | Calcium Flux | 22 |
| P2X3 | Rat | Calcium Flux | 22 |
| P2X2/3 | Human | Calcium Flux | 9 |
| P2X2/3 | Rat | Calcium Flux | 92 |
This table summarizes the inhibitory constants (Ki) of A-317491 for P2X3 and P2X2/3 receptors in different species, as determined by calcium flux assays.
Application in Ex Vivo Organ Bath and Tissue Slice Preparations
The utility of A-317491 extends to ex vivo preparations, which allow for the study of tissue and organ function in a controlled environment, free from systemic influences. wikipedia.org These methodologies are crucial for understanding the physiological and pharmacological responses of intact tissues.
In the context of gastrointestinal research, A-317491 has been employed in organ bath studies using guinea-pig taenia coli, a strip of smooth muscle from the large intestine. nih.gov In this preparation, the ATP analogue α,β-meATP induces relaxation. nih.gov The use of A-317491 helped to demonstrate that this relaxation is partially mediated by P2X3 receptors, revealing a role for these receptors in purinergic inhibition of gastrointestinal smooth muscle. nih.govscienceopen.com This study highlighted a feed-forward mechanism where prejunctional P2X3 receptors augment the action of inhibitory nerves in regulating gut motility. nih.gov
Tissue slice preparations, particularly of the spinal cord and dorsal root ganglia (DRG), are another valuable ex vivo model. nih.govpubcompare.aipainresearcher.net These preparations maintain the structural integrity of the neural circuits. While specific studies detailing the use of A-317491 in brain or spinal cord slices for electrophysiological recordings were not prevalent in the reviewed literature, the compound's utility in blocking native P2X3 and P2X2/3 receptors in DRG neurons suggests its applicability in such models to investigate synaptic transmission and plasticity within the central and peripheral nervous systems. nih.govnih.gov
Integration into Calcium Imaging and Electrophysiology Studies
A-317491 is extensively used in calcium imaging and electrophysiology studies to investigate the functional roles of P2X3 and P2X2/3 receptors in cellular excitability and signaling. These techniques allow for real-time measurement of ion flux and electrical currents in response to receptor activation.
In electrophysiological studies, A-317491 has been shown to produce a concentration-dependent block of α,β-meATP-induced currents in both stably transfected cells expressing human P2X3 receptors and in native rat DRG neurons. nih.gov The blockade is characterized by a rapid onset and reversibility, with no observed non-specific effects on cellular input resistance or holding current. nih.gov
Calcium imaging studies have complemented these findings by demonstrating that A-317491 potently blocks P2X3 and P2X2/3 receptor-mediated calcium flux. nih.gov This is a key technique for studying the downstream signaling consequences of receptor activation. For instance, in studies of neuron-satellite glial cell interactions, calcium imaging has been used to show that ATP released from neuronal somas can activate glial cells, a process that can be modulated by P2X receptor antagonists like A-317491.
Table 2: Electrophysiological Effects of A-317491
| Preparation | Agonist | Measured Response | IC50 (nM) |
|---|---|---|---|
| Human P2X3-expressing cells | α,β-meATP | Current Blockade | 97 |
| Rat DRG neurons | α,β-meATP | Current Blockade | 15 |
This table presents the half-maximal inhibitory concentration (IC50) of A-317491 on currents induced by the P2X receptor agonist α,β-meATP in different cell preparations.
Use in Gene Expression and Protein Modulation Research (e.g., P2X3R expression)
A-317491 serves as a valuable tool in studies investigating the regulation of P2X3 receptor (P2X3R) expression and its functional consequences. While A-317491 itself is a receptor antagonist and does not directly modulate gene expression, its ability to selectively block P2X3R function is critical in correlating changes in receptor expression with functional outcomes.
Research has shown that chronic inflammation and nerve injury can lead to an upregulation of P2X3R expression in DRG neurons and the spinal cord. pnas.org The enhanced antinociceptive efficacy of A-317491 in animal models of chronic inflammatory and neuropathic pain is consistent with this upregulation of P2X3-containing channels. pnas.org By using A-317491, researchers can confirm that the observed changes in pain behavior are indeed mediated by the increased number of functional P2X3 receptors.
Role in Studying Purinergic Pathway Interactions with Other Receptor Systems (e.g., TRPV1, ASIC, Nitric Oxide)
The purinergic signaling system does not operate in isolation but rather engages in significant crosstalk with other receptor and signaling pathways. A-317491 is a key tool for dissecting these interactions, particularly those involving sensory neurons.
One area of investigation is the interplay between P2X receptors and the nitric oxide (NO) pathway. A study on rat meningeal afferents of the trigeminal nerve used A-317491 to explore the role of P2X3 receptors in the pro-nociceptive action of NO. nih.gov The results indicated that the sensitizing effect of an NO donor was not dependent on the activation of P2X3 receptors, as A-317491 did not block this effect. nih.gov This demonstrates the utility of A-317491 in delineating the specific contributions of purinergic signaling in complex nociceptive pathways.
While direct studies utilizing A-317491 to probe interactions with Transient Receptor Potential Vanilloid 1 (TRPV1) and Acid-Sensing Ion Channels (ASICs) are less common, there is evidence of co-expression and functional relationships between these receptor families. For example, upregulation of P2X3 and TRPV1 expression has been observed in the inflamed human esophagus. The availability of selective antagonists like A-317491 provides the pharmacological means to investigate the functional consequences of such co-regulation.
Application in Studies of Satellite Glial Cell-Neuron Interactions
There is growing interest in the communication between neurons and surrounding satellite glial cells (SGCs) in sensory ganglia and its role in sensory processing and chronic pain. A-317491 has been instrumental in elucidating the role of P2X3 receptors in this bidirectional signaling.
ATP released from the somata of DRG neurons can activate SGCs, which in turn can modulate neuronal activity. Studies using calcium imaging have shown that the activation of SGCs can be influenced by P2X receptor antagonists. The specific blockade of neuronal P2X3 receptors with A-317491 can help to determine the extent to which neuronal activation via these receptors contributes to the subsequent activation of SGCs. This allows for a more detailed understanding of the signaling cascade in neuron-SGC communication.
Investigation in Models of Inflammatory Processes Beyond Pain
While the primary application of A-317491 has been in the context of pain research, its utility extends to investigating the role of P2X3 and P2X2/3 receptors in inflammatory processes that are not solely defined by nociception.
One notable example is the study of bladder inflammation (cystitis). P2X3 receptors are expressed in the urinary bladder, and their activation is thought to contribute to the symptoms of overactive bladder and interstitial cystitis. In a model of cyclophosphamide-induced cystitis in rats, the effects of A-317491 were investigated. These studies suggest that blockade of P2X3 and P2X2/3 receptors could be a therapeutic strategy for managing bladder inflammation and hyperactivity.
Although A-317491 has been shown to be effective in reducing nociception in the complete Freund's adjuvant (CFA)-induced model of chronic inflammation, it was found to be ineffective in models of acute inflammatory pain, such as that induced by carrageenan. nih.gov This suggests that the role of P2X3 and P2X2/3 receptors may be more prominent in chronic inflammatory states. Further research is needed to explore the potential of A-317491 in other non-pain-related inflammatory conditions, such as arthritis or inflammatory bowel disease, beyond the scope of pain modulation. windows.netncsu.edumdpi.com
Future Directions and Research Perspectives for P2x3/p2x2/3 Receptor Antagonism
Elucidation of Additional Physiological and Pathophysiological Roles of P2X3/P2X2/3 Receptors in Preclinical Models
While the involvement of P2X3-containing receptors in nociception, chronic cough, and bladder function is well-established, their full physiological and pathophysiological scope remains to be defined. nih.gov Preclinical models are essential for uncovering new roles. For instance, P2X3 expression has been identified on nerve fibers in preclinical bone cancer models, suggesting a role in cancer-related pain. nih.govresearchgate.net Similarly, these receptors are expressed on vagal sensory neurons that innervate the viscera, implicating them in conditions such as endometriosis-associated pelvic pain and gastrointestinal disorders. nih.govfrontiersin.org
Future research using A-317491 in diverse preclinical models could explore:
Cardiovascular Regulation: Investigating the function of P2X3 receptors on the carotid sinus nerve, which may modulate hypertension. drugtargetreview.com
Gastrointestinal Motility and Sensation: Examining the role of P2X3 in conditions like irritable bowel syndrome and dyspepsia, where visceral hypersensitivity is a key symptom. frontiersin.org
Respiratory Diseases: Beyond chronic cough, exploring involvement in conditions like idiopathic pulmonary fibrosis and asthma, where sensory nerve activation contributes to the pathology. nih.govtaylorandfrancis.com
Neuroinflammation: Delineating the interaction between sensory neurons expressing P2X3 and immune cells within the central and peripheral nervous systems.
Identification of Novel Downstream Signaling Pathways Modulated by P2X3/P2X2/3 Receptors
The primary function of P2X receptors is to act as ATP-gated cation channels. nih.govroyalsocietypublishing.org Their activation leads to membrane depolarization and calcium influx, which in turn can trigger a cascade of intracellular events. nih.gov Current knowledge suggests that presynaptic P2X3 receptors can facilitate the release of other neurotransmitters, such as glutamate, thereby potentiating central sensitization. nih.gov Furthermore, P2X3 receptor function is modulated by protein-protein interactions, including with the synaptic scaffold protein calcium/calmodulin-dependent serine protein kinase (CASK), and is sensitive to factors like neurotrophins. frontiersin.orgresearchgate.net
Future research should focus on a more granular understanding of these downstream effects. Using A-317491 as a selective blocker, investigators can:
Map the specific protein kinase and phosphatase pathways activated or inhibited following receptor blockade.
Identify novel protein interaction partners for P2X3 and P2X2/3 receptors that may regulate receptor trafficking, stability, and signaling efficiency. researchgate.net
Explore potential feed-forward mechanisms where P2X3 activation leads to further ATP release through other channels like pannexins. nih.gov
Investigate the link between P2X3 receptor activation and changes in gene expression within sensory neurons that contribute to the maintenance of chronic pathological states.
Development of Advanced In Vitro and In Vivo Preclinical Models for Receptor Research
The study of P2X receptors has benefited from a range of preclinical models, from heterologous expression systems and primary dorsal root ganglion (DRG) neuron cultures to genetically modified animals, such as P2X3 knockout mice. nih.govnih.govmdpi.com These models have been instrumental in confirming the role of these receptors in various pain states and visceral functions. nih.govnih.gov
However, to enhance the translational relevance of preclinical findings, more sophisticated models are required:
Humanized Models: Development of mouse models expressing human P2X3 receptors would allow for a more accurate assessment of the pharmacology of selective antagonists, as species differences in receptor affinity exist. technologynetworks.com
Organoid and "Organ-on-a-Chip" Systems: Advanced in vitro models, such as bladder or gut organoids containing integrated sensory neurons, could provide a more physiologically relevant system for studying visceral sensation and the effects of receptor antagonism.
Conditional Knockout Models: Creating models where P2X3 or P2X2 subunits can be deleted in specific neuronal populations at specific times would allow for a more precise dissection of their roles in different physiological processes and disease progression. mdpi.combohrium.com
Advanced Imaging Techniques: The development of novel radioligands or fluorescent probes for P2X3 receptors could enable in vivo imaging techniques like Positron Emission Tomography (PET), allowing for the visualization of receptor expression and occupancy in real-time during preclinical studies. researchgate.net
Integration with Omics Technologies (e.g., proteomics, metabolomics) to Uncover Comprehensive Biological Effects
Omics technologies offer an unbiased, high-throughput approach to understanding the global biological changes resulting from the modulation of a specific target. While proteomics has been applied to identify interaction partners for other P2X subtypes like P2X7, a systematic application to P2X3 and P2X2/3 is a promising future direction. nih.gov
By combining the use of a selective antagonist like A-317491 with omics platforms in preclinical models, researchers can:
Proteomics: Identify all proteins that change in expression or post-translational modification in sensory neurons following P2X3/P2X2/3 blockade. This could reveal previously unknown signaling pathways or compensatory mechanisms.
Metabolomics: Analyze how inhibiting P2X3/P2X2/3 receptors alters the metabolic profile of neurons or innervated tissues. This could uncover links between neuronal activity and cellular energy metabolism. mdpi.com
Transcriptomics: Profile changes in gene expression to understand the long-term adaptations that occur in response to sustained receptor antagonism.
This integrated approach will provide a comprehensive systems-level view of the consequences of P2X3/P2X2/3 receptor antagonism, potentially identifying novel biomarkers and therapeutic targets.
Exploration of Potential for Combination Therapies with Other Research Compounds in Preclinical Settings
Given the complexity of chronic disease states like neuropathic pain, which involve multiple redundant and interacting signaling pathways, combination therapy is a logical approach. P2X3-containing receptors act to sensitize primary afferent neurons, lowering their threshold for activation by other stimuli. frontiersin.org Therefore, blocking these receptors could work synergistically with compounds that target other pathways involved in nociception or inflammation.
Preclinical studies should be designed to test the potential of combining P2X3/P2X2/3 antagonists with:
Other Ion Channel Blockers: Compounds targeting other channels involved in neuronal excitability, such as specific sodium or calcium channels.
Anti-inflammatory Agents: Investigating combinations with compounds that reduce the production of inflammatory mediators which can sensitize neurons.
Antagonists of other Nociceptive Receptors: Exploring synergies with antagonists for receptors like TRPV1 or bradykinin (B550075) receptors, which are also involved in pain signaling.
These preclinical combination studies, using selective tools like A-317491, will be crucial for identifying novel therapeutic strategies that could offer superior efficacy by targeting multiple nodes within a pathological signaling network.
Q & A
Q. What is the primary pharmacological mechanism of A-317491 sodium salt hydrate in neuronal studies?
this compound acts as a potent, non-nucleotide antagonist of P2X3 and P2X2/3 receptors, inhibiting ATP-mediated calcium flux. It exhibits IC50 values of 22 nM for human P2X3 receptors and 92 nM for P2X2/3 receptors, as validated via calcium influx assays in recombinant cell lines . To confirm activity, researchers should perform calcium imaging or fluorometric assays using ATP as the agonist, with baseline measurements pre- and post-treatment.
Q. What experimental protocols are recommended for preparing and storing A-317491 solutions?
For in vitro studies, dissolve A-317491 in sterile water at a stock concentration of 10 mM, aliquot to avoid freeze-thaw cycles, and store at -20°C. Stability tests in simulated gastric fluids (pH 1.5–3.5) suggest the compound retains >90% activity for 2 hours at 37°C, making it suitable for oral delivery studies . For in vivo applications, reconstitute in saline or PBS, ensuring osmolarity matches physiological conditions.
Q. Which models are used to validate A-317491’s efficacy as a P2X3 antagonist?
Common models include:
- In vitro : Recombinant HEK293 cells expressing human P2X3 or P2X2/3 receptors, monitored via patch-clamp electrophysiology or calcium flux assays .
- In vivo : Rat models of traumatic brain injury (TBI), where A-317491 is microinjected into the ventral periaqueductal gray to assess P2X3-mediated nociceptive signaling .
Advanced Research Questions
Q. How should researchers address discrepancies in reported IC50 values for A-317491 across studies?
Variations in IC50 values (e.g., 22 nM vs. 9 nM for P2X2/3 receptors) arise from methodological differences:
- Cell type : Recombinant vs. native receptor expression systems (e.g., HEK293 vs. dorsal root ganglion neurons) .
- Assay type : Calcium flux (fluorometric) vs. electrophysiological recordings, which measure distinct downstream effects . Standardize protocols by using ATP as the primary agonist and include positive controls (e.g., α,β-meATP for P2X3 activation).
Q. What considerations apply when co-administering A-317491 with nitric oxide (NO) donors or TRPV1 modulators?
In studies exploring receptor cross-talk, pre-treat tissues with NO donors (e.g., sodium nitroprusside) to assess P2X3 sensitization. A-317491’s efficacy may decrease in high NO environments due to S-nitrosylation of P2X3 cysteine residues. Co-administration with TRPV1 antagonists (e.g., capsazepine) requires staggered dosing to avoid off-target effects, as TRPV1 and P2X3 receptors share nociceptive pathways .
Q. How does the hydrate formulation impact pharmacological properties compared to anhydrous forms?
Hydrate forms enhance solubility in aqueous buffers, critical for in vivo bioavailability. However, the hydrate’s stability varies with humidity: store desiccated at -20°C to prevent hygroscopic degradation. For precise dosing, account for the hydrate’s molecular weight (e.g., adjust calculations using the anhydrous equivalent mass) .
Methodological Guidance Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
